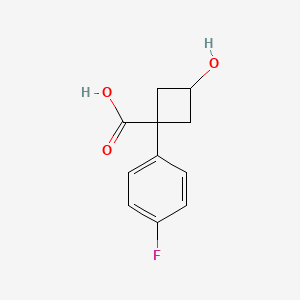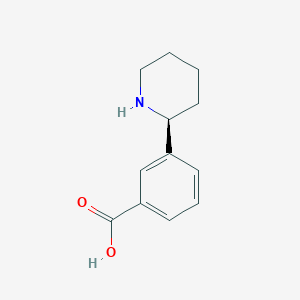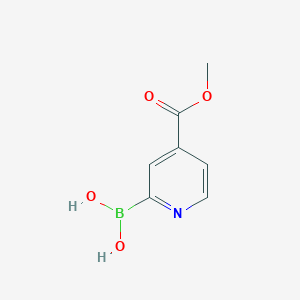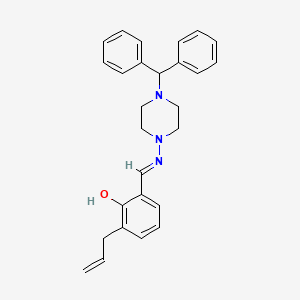
2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol is an organic compound with the molecular formula C27H29N3O It is known for its unique structure, which includes an allyl group, a benzhydryl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.
Allylation: The next step involves the allylation of the phenol group. This is achieved by reacting the phenol with allyl bromide in the presence of a base such as potassium carbonate.
Imination: The final step involves the formation of the imine linkage by reacting the allylated phenol with the piperazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, while the phenol group can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydryl-1-piperazinyl)-1-phenylethanol: This compound is similar in structure and is known for its calcium-blocking activity.
2-Allyl-6-methyl-phenol: This compound shares the allyl and phenol groups but lacks the piperazine moiety.
Uniqueness
2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol is unique due to its combination of an allyl group, a benzhydryl group, and a piperazine moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C27H29N3O |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C27H29N3O/c1-2-10-24-15-9-16-25(27(24)31)21-28-30-19-17-29(18-20-30)26(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h2-9,11-16,21,26,31H,1,10,17-20H2/b28-21+ |
InChI Key |
NQHVBQNYKMADPK-SGWCAAJKSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


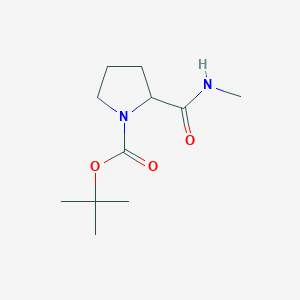
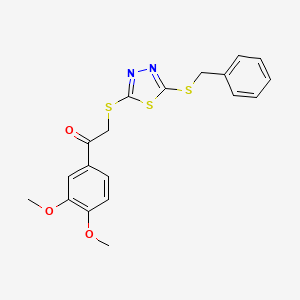
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15087608.png)
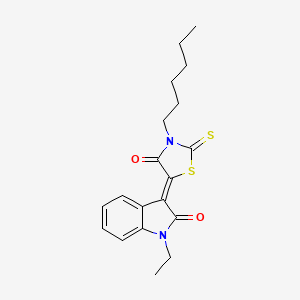


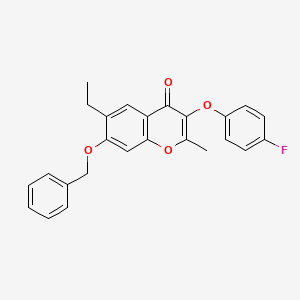
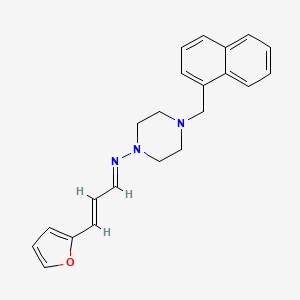
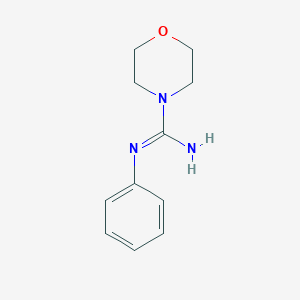
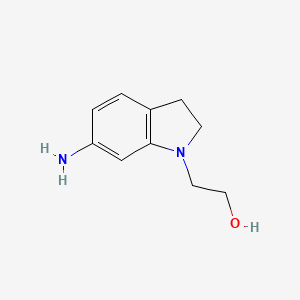
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
